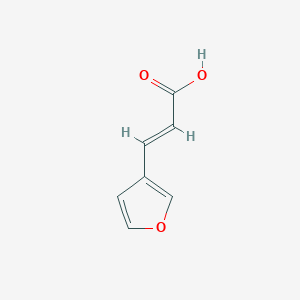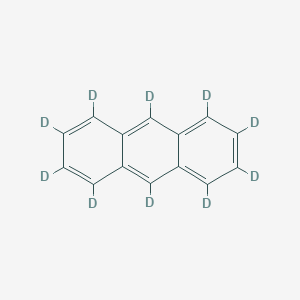
蒽-D10
概述
描述
Synthesis Analysis
Anthracene-D10 and related compounds have been synthesized through various methods, including palladium-catalyzed coupling reactions and direct arylation processes. For example, the synthesis of anthracene derivatives using palladium catalyzed coupling of bis(chlorozincio)ferrocene with halo-anthracenes demonstrates a method to introduce functional groups into the anthracene core, which can be extended to the synthesis of deuterated versions (Butler et al., 1997). Similarly, microwave-assisted direct arylation has been employed for efficient and rapid synthesis of anthracene-based materials, showcasing the versatility of synthesis approaches for such compounds (Durso et al., 2014).
Molecular Structure Analysis
The molecular structure of anthracene and its derivatives, including those with deuterium substitution, has been extensively studied. Structural analysis reveals that substitutions at the 9,10 positions can significantly affect the molecular conformation and packing, influencing the material's electronic and photophysical properties (Seidel et al., 2013). X-ray crystallography studies provide insight into the precise geometry and interactions within crystal lattices, essential for understanding the material's behavior in various applications.
Chemical Reactions and Properties
Anthracene and its deuterated variants undergo a range of chemical reactions, including photocatalytic oxygenation and electron transfer processes. The photocatalytic oxygenation of anthracenes, for instance, has been achieved using visible light irradiation, leading to the formation of oxygenated products. This process demonstrates the reactivity of anthracene derivatives under specific conditions and their potential in synthetic organic chemistry (Kotani et al., 2004).
Physical Properties Analysis
The physical properties of anthracene-D10, such as vibrational frequencies and electronic absorption, have been characterized through spectroscopic techniques. Studies on the vibrational assignment of anthracene-D10 highlight the impact of deuterium substitution on the molecule's vibrational modes, offering insights into its electronic structure and interactions with light (Bree et al., 1966).
Chemical Properties Analysis
The chemical properties of anthracene-D10 are influenced by its molecular structure and electronic configuration. Research on anthracene derivatives reveals how modifications, such as deuterium substitution, affect their redox behavior, photophysical characteristics, and reactivity. These studies are crucial for designing anthracene-based materials with tailored properties for specific applications (Jung et al., 2015).
科学研究应用
光谱和分子行为: 蒽-D10 用于研究低温(如 4°K)下正烷烃基质中的电子吸收和荧光光谱 (Macnab & Sauer, 1970)。它还用于探索低频晶格振动及其与分子畸变(如蝶形运动和扭曲运动)的关系 (Chaplot et al., 1982).
晶体学和分子动力学: 研究包括使用混合晶体技术研究蒽晶体中 B1u 谱带的因子群分裂 (Califano, 1962),以及研究各种压力和温度(包括室温和 15 K)下的分子晶体 (Häfner & Kiefer, 1987).
材料科学应用: 蒽-D10 广泛用作有机发光二极管 (OLED)、场效应晶体管、太阳能电池和化学传感器的构建基块 (Xue et al., 2012).
液晶聚合物: 它作为 2H NMR 光谱的探针分子,用于表征液晶聚合物中的相变 (Kossmehl et al., 1990).
光学和电子特性: 它的用途扩展到测量单线态-三重态吸收光谱,并研究晶体中不同温度下的 C-C 键级变化 (Durocher & Williams, 1969),以及在 OLED 和三重态-三重态湮灭上转换等应用中 (Gray et al., 2015).
质谱: 蒽-D10 也用于基质辅助激光解吸/电子转移电离质谱法中,以形成分子自由基阳离子 (McCarley et al., 1998).
分子态研究: 它有助于理解激发态蒽的动力学,并完成聚烯烃系列的光谱学 (Lambert et al., 1984),以及研究溶液中分子的电极化率张量 (Ruessink & Maclean, 1986).
振动分析: 它的红外光谱提供了关于低能量下分子基态的数据,重点是线强度和极化 (Bree & Kydd, 1969),并且它的磷光光谱已在各种基质中进行了研究 (Ferguson & Mau, 1974).
安全和危害
属性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052684 | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-D10 | |
CAS RN |
1719-06-8 | |
| Record name | Anthracene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H10]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


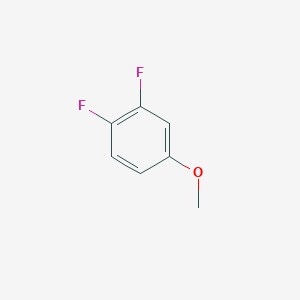
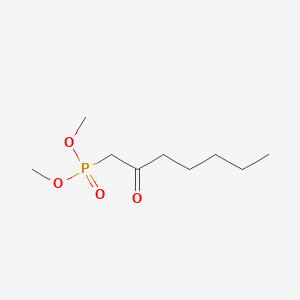
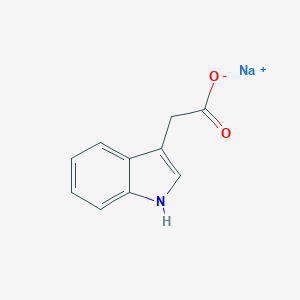
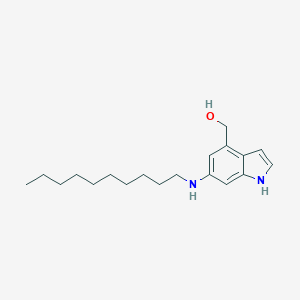
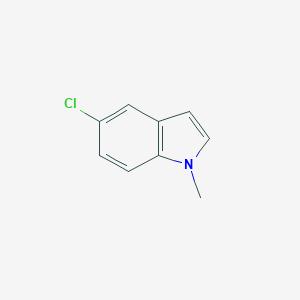
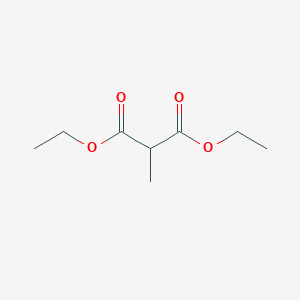
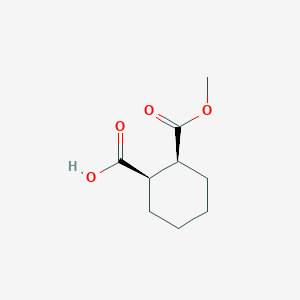
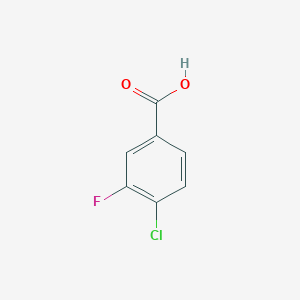
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
